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Compound of Interest

Compound Name: 2-Nitroethane-1-thiol

CAS No.: 53770-80-2

Cat. No.: B7946137

Get Quote

Executive Summary
This Application Note details a robust, two-step protocol for the synthesis of 2-nitroethane-1-
thiol (CAS: 53770-80-2). Direct sulfuration of nitroalkenes using hydrogen sulfide (

) is often plagued by polymerization of the sensitive nitroalkene starting material and the
formation of symmetrical sulfides (bis-alkylation). To circumvent these failure modes, this
protocol utilizes thioacetic acid as a "masked" nucleophile.

The procedure involves the Michael addition of thioacetic acid to nitroethylene to form the

stable intermediate S-(2-nitroethyl) thioacetate, followed by controlled acidic hydrolysis to

liberate the free thiol. This method ensures mono-alkylation, minimizes polymerization, and

allows for the isolation of a high-purity product suitable for downstream heterocycle synthesis

or fragment-based drug discovery.

Safety & Handling (Critical)
Warning: This protocol involves hazardous reagents. All manipulations must be performed in a

properly functioning chemical fume hood.
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Reagent Hazard Class Specific Handling Note

Nitroethylene
Lachrymator, Toxic,

Polymerizer

Extremely unstable.

Polymerizes violently with

base/water. Handle as a dilute

solution (e.g., in toluene/THF)

or freshly prepared at low

temperature.

Thioacetic Acid Stench, Corrosive

Malodorous. Use bleach

(sodium hypochlorite) bath to

quench glassware and waste.

2-Nitroethane-1-thiol Stench, Irritant

Beta-nitro thiols are potentially

unstable. Store cold (

C).

HCl / Methanol Corrosive, Flammable Use acid-resistant gloves.

Reaction Pathway & Mechanism
The synthesis relies on the high electrophilicity of the nitroalkene. The nitro group strongly

withdraws electron density, making the

-carbon highly susceptible to nucleophilic attack.[1]

Mechanistic Flowchart
The following diagram illustrates the conjugate addition (Michael reaction) followed by the

deprotection step.
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Figure 1: Synthetic pathway for the conversion of nitroethylene to 2-nitroethane-1-thiol via a

thioester intermediate.

Materials and Equipment
Reagents

Nitroethylene: Commercial solution (e.g., 10-15% in toluene/THF) or freshly prepared via

dehydration of 2-nitroethanol [1].

Thioacetic Acid (HSAc): 97%+, redistilled if yellow/oxidized.

Hydrochloric Acid: Concentrated (37%).

Methanol: Anhydrous.

Dichloromethane (DCM): ACS Grade.

Sodium Sulfate (

): Anhydrous.[2]

Equipment
Three-neck round-bottom flask (100 mL and 250 mL).

Addition funnel (pressure-equalizing).[2]

Inert gas line (

or Ar).

Rotary evaporator with bleach trap for thiol odors.

Experimental Protocol
Phase 1: Synthesis of S-(2-nitroethyl) thioacetate
This step "masks" the sulfur to prevent disulfide formation and stabilizes the molecule.
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Setup: Flame-dry a 250 mL three-neck flask and purge with Nitrogen.

Solvent/Substrate: Charge the flask with Nitroethylene (1.0 eq, e.g., 50 mmol).

Note: If using pure nitroethylene (freshly distilled), dilute with anhydrous DCM (50 mL) to

moderate the exotherm. If using a commercial toluene solution, use as received.

Cooling: Cool the solution to 0°C using an ice/water bath.

Addition: Add Thioacetic acid (1.1 eq, 55 mmol) dropwise via the addition funnel over 30

minutes.

Observation: The reaction is exothermic. Maintain internal temperature

C to prevent polymerization of the nitroalkene.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexanes). Consumption of nitroethylene is

usually rapid.

Work-up:

Concentrate the reaction mixture under reduced pressure to remove solvent and excess

thioacetic acid.

Purification: The crude orange oil is often pure enough (>90%) for the next step. If

necessary, purify via flash column chromatography (Hexanes:EtOAc 9:1).

Yield Target: 85–95%.

Phase 2: Hydrolysis to 2-Nitroethane-1-thiol
Crucial Decision: Acidic hydrolysis is selected over basic hydrolysis.

Reasoning: Beta-nitro compounds are sensitive to base, which can trigger E1cb elimination,

reforming the nitroalkene or causing polymerization. Acidic conditions preserve the nitro

group integrity [2].
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Solvation: Dissolve the S-(2-nitroethyl) thioacetate (from Phase 1) in Methanol (approx. 0.5

M concentration).

Acidification: Add Concentrated HCl (2.0 eq relative to thioester) slowly.

Alternative: A solution of acetyl chloride in methanol (generated in situ) can also be used

to create anhydrous HCl/MeOH.

Hydrolysis: Heat the mixture to reflux (65°C) for 4–6 hours.

Monitoring: Check for the disappearance of the carbonyl stretch (

) via IR or shift in NMR.

Quench & Extraction:

Cool to RT.

Pour into ice water (100 mL).

Extract with DCM (

).

Washing: Wash combined organics with:

Cold water (

).

Brine (

).

Note: Avoid basic washes (NaHCO3) if possible, or perform them very rapidly and cold to

prevent elimination.

Isolation: Dry over anhydrous

, filter, and concentrate carefully (the product is volatile and smelly).
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Final Purification: Kugelrohr distillation or rapid column chromatography (Pentane/DCM).

Process Workflow & Logic

Start: Nitroethylene Source
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Figure 2: Operational workflow for the synthesis protocol.

Data Summary & Characterization
Parameter S-(2-nitroethyl) thioacetate 2-Nitroethane-1-thiol

Appearance Pale yellow oil Colorless to pale yellow liquid

Odor Pungent (sulfurous) Intense stench (skunk-like)

1H NMR (CDCl3) 2.40 (s, 3H, Ac), 3.35 (t, 2H),

4.55 (t, 2H)

1.65 (t, 1H, SH), 3.10 (q, 2H),

4.60 (t, 2H)

IR (cm-1)
1695 (C=O), 1550 (NO2), 1370

(NO2)
2560 (SH, weak), 1555 (NO2)

Stability Good (Store at 4°C)
Moderate (Oxidizes to

disulfide; Store -20°C)

Interpretation:

Thioester: Look for the disappearance of alkene protons (

6.0–7.2 ppm) and appearance of the acetyl singlet (

2.40 ppm).

Thiol: Look for the disappearance of the acetyl singlet and the appearance of the thiol proton

(often a triplet due to coupling with

, or broad singlet if exchange occurs).

Troubleshooting & Optimization
Problem: Low Yield in Step 1 (Polymerization).

Cause: Reaction temperature too high or nitroethylene quality poor.

Solution: Ensure temperature is
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C during addition. Use a radical inhibitor (e.g., traces of hydroquinone) if using neat
nitroethylene.

Problem: Product Loss during Hydrolysis.

Cause: Elimination of

to form vinyl thiol (unstable) or elimination of

to reform nitroethylene.

Solution: Strictly avoid strong bases. Ensure the hydrolysis is acidic. Do not over-reflux.

Problem: Disulfide Formation.

Cause: Oxidation by air during workup.

Solution: Degas all solvents (sparge with Argon). Add a reducing agent like DTT or TCEP

during storage if biological application permits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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